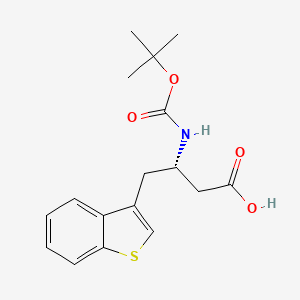

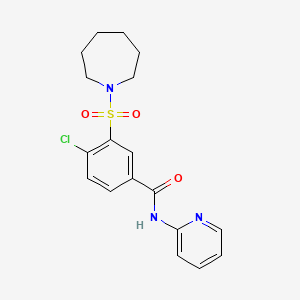

![molecular formula C9H11NO2S B2573072 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol CAS No. 1483094-45-6](/img/structure/B2573072.png)

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, which are similar to the compound , can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This novel synthetic method allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involving “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement . The molecular weight of the compound is 197.25 .Scientific Research Applications

Synthesis of Benzodiazepines

BDDA can be used in the synthesis of benzodiazepines . Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They are used in various medical applications such as anti-microbial, alcohol withdrawal syndrome (AWS), endothelin antagonist, hypnotics, anxiolytics, anticonvulsants, muscle relaxants, anticancer drugs, sedatives, and antipsychotics .

Cytotoxic Activities

BDDA and its derivatives have shown promising cytotoxic activities . In vitro investigation of compounds of this series, using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116), revealed promising cytotoxic activities .

Synthesis of Benzopyranodiazepines

BDDA can be used in the synthesis of benzopyranodiazepines . These compounds are synthesized as bipod or tripod pharmacophoric architectures that could reinforce the cytotoxic impact .

Synthesis of Benzo[b][1,4]oxazepines

BDDA can be used in the synthesis of benzo[b][1,4]oxazepines . These are one of the rare classes of benzoxazepine derivatives .

Antioxidant Properties

BDDA and its derivatives have shown antioxidant properties . These properties were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .

Pharmacophoric Conjugates

BDDA can be used in the synthesis of unprecedented tri and/or tetrapod pharmacophoric conjugates . These conjugates are synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .

Safety and Hazards

Future Directions

The future directions for research on “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds could include further optimization and mechanism studies . Additionally, the development of novel synthetic methods and the exploration of their biological activities could be potential areas of future research .

properties

IUPAC Name |

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-6-4-7-8(5-9(6)13)12-3-1-2-11-7/h4-5,13H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBEAFJTINCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)S)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

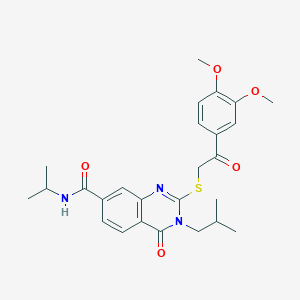

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2572991.png)

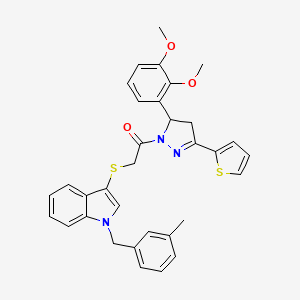

![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)

![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)

![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)